molecular formula C18H22N2O4 B587494 Enalapril Diketopiperazine Acid CAS No. 115623-21-7

Enalapril Diketopiperazine Acid

Cat. No.: B587494
CAS No.: 115623-21-7
M. Wt: 330.384
InChI Key: PDBULCBUWNSQTL-QEJZJMRPSA-N
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Description

Enalapril Diketopiperazine Acid is a derivative of Enalapril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. This compound is formed through the degradation of Enalapril, particularly under certain conditions such as high temperature and pH variations. This compound is of interest due to its stability and potential implications in pharmaceutical formulations.

Mechanism of Action

Target of Action

Enalapril Diketopiperazine Acid primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

This compound, as an active metabolite of Enalapril, competitively inhibits ACE . This inhibition hinders the production of Angiotensin II, a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . The overall effect is a reduction in blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE leads to decreased levels of Angiotensin II, resulting in less vasoconstriction and decreased blood pressure . This suppression of the RAAS also leads to a reduction in Aldosterone secretion . Aldosterone is a hormone that promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure. Therefore, its reduction further contributes to the lowering of blood pressure .

Pharmacokinetics

Enalapril is a prodrug that is rapidly biotransformed into its active metabolite, Enalaprilat . It has good oral absorption and is long-acting . The active metabolite is responsible for the pharmacological actions of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the lowering of blood pressure and blood fluid volume . This is achieved through the inhibition of ACE, leading to decreased levels of Angiotensin II and Aldosterone . These changes result in less vasoconstriction and decreased renal reabsorption of sodium ions, respectively .

Action Environment

Environmental factors such as humidity and the pH of the microenvironment can influence the stability of this compound . For instance, it has been found that neutral pH promotes the highest stability, but acidic conditions at pH 3 also stabilize the formulation . Additionally, the interaction between Enalapril and certain excipients in a formulation can affect its stability . For example, the presence of Eudragit E might exacerbate the degradation of Enalapril .

Biochemical Analysis

Biochemical Properties

Enalapril Diketopiperazine Acid plays a role in biochemical reactions, particularly in the renin-angiotensin-aldosterone system . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and proteins involved in blood pressure regulation . These interactions are typically inhibitory, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ACE, it reduces the production of angiotensin II, thereby decreasing vasoconstriction and promoting vasodilation . This can impact various cellular processes, including cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As an ACE inhibitor, it binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in vasoconstriction and an increase in vasodilation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Studies have shown that it may undergo thermal-induced intramolecular interaction to cause a diketopiperazine formation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, the recommended dosage of Enalapril for treatment of congestive heart failure in dogs is 0.25–0.5 mg/kg, administered orally every 12–24 hours

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system metabolic pathway . It interacts with enzymes such as ACE and impacts the production of angiotensin II

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The specific details of how this compound is transported and distributed within cells and tissues, and any effects on its localization or accumulation, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Enalapril Diketopiperazine Acid is typically synthesized through the cyclization of Enalapril or its derivatives. The process involves heating Enalapril in the presence of a base, such as sodium bicarbonate, which facilitates the cyclization reaction to form the diketopiperazine ring structure . The reaction is usually carried out at elevated temperatures, around 60°C, to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the purity of the final product . The process is optimized to maintain the stability of the compound and minimize the formation of impurities.

Chemical Reactions Analysis

Types of Reactions: Enalapril Diketopiperazine Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the diketopiperazine ring back to its precursor forms.

    Substitution: The diketopiperazine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the diketopiperazine structure, which can have different pharmacological properties .

Scientific Research Applications

Enalapril Diketopiperazine Acid has several applications in scientific research:

Comparison with Similar Compounds

    Enalaprilat: The active metabolite of Enalapril, which also inhibits the angiotensin-converting enzyme.

    Lisinopril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

    Ramipril: A prodrug that is converted to its active form, ramiprilat, which inhibits the angiotensin-converting enzyme.

Uniqueness: Enalapril Diketopiperazine Acid is unique due to its stability and the specific conditions under which it is formed. Unlike its parent compound, it is more resistant to degradation under certain conditions, making it valuable in pharmaceutical formulations .

Properties

IUPAC Name

(2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBULCBUWNSQTL-QEJZJMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747695
Record name (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115623-21-7
Record name Enalapril diketopiperazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115623217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo[1,2-a]piperazin-2-yl]-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ENALAPRIL DIKETOPIPERAZINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ANF43RJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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